Imidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Synthesis Analysis
The synthesis of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate involves a solution of (1a)(10.0 g, 99.86 mmol, 1.0 eq) and ethyl-2-chloroacetoacetate (32.87 g, 199.72 mmol, 2 eq) dissolved in 10 V of 1,4-dioxane and heated for 24 h at reflux .Chemical Reactions Analysis
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dear-omative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Scientific Research Applications
Antitumor Potential
Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives were explored as potential antitumor agents. A study synthesized various esters of these compounds but found they lacked significant antitumor activity under the conditions employed (Andreani et al., 1983).
Insect Control Applications
Research has been conducted on imidazo[2,1-b]thiazole carbamates and acylureas for potential use as insect control agents. These compounds were prepared by reacting 5-hydroxymethylimidazo-[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxyamide with arylisocyanates (Andreani et al., 1989).
Herbicidal Properties
Imidazo[2,1-b]thiazoles have been synthesized for potential use as herbicides. Certain derivatives showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).
Antimicrobial and Antimalarial Activities
A study focused on the synthesis of imidazo[2,1-b]thiazole derivatives for their antimicrobial and antimalarial activities. The compounds demonstrated good to excellent antibacterial activity, and some analogs exhibited significant antimalarial activity (Vekariya et al., 2017).
Anti-tuberculosis Agents
Imidazo[2,1-b]thiazole-5-carboxamides have shown promising results as anti-tuberculosis compounds. They demonstrated nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) and low toxicity to VERO cells (Moraski et al., 2016).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives. These compounds were synthesized through a one-pot, four-component reaction and showed potential for further exploration (Mahdavi et al., 2012).
Therapeutic Versatility
Imidazo[2,1-b]thiazole derivatives exhibit a broad range of pharmacological activities, as highlighted in a comprehensive review. These compounds have been investigated for various therapeutic applications, inspiring medicinal chemists in drug development (Shareef et al., 2019).
Cardiotonic Activity
A study explored the synthesis of imidazo[2,1-b]thiazoles with a lactam ring for potential cardiotonic activity. It was found that certain derivatives, particularly those with a pseudothiohydantoin or barbituric acid lactam ring, exhibited interesting cardiotonic activity (Andreani et al., 1996).
Future Directions
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIABSKPSCMXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680740 | |
Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b]thiazole-5-carboxylic acid | |
CAS RN |
17782-81-9 | |
Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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